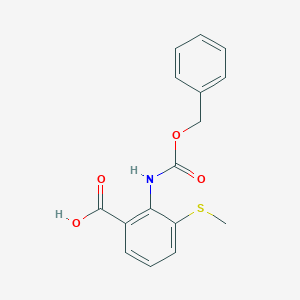
3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid, also known as MPA, is a white crystalline powder that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of the enzyme cyclooxygenase (COX) and is used for the treatment of pain and inflammation. MPA has gained significant attention in the scientific community due to its potential therapeutic applications and unique mechanism of action.
作用机制
3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid exerts its pharmacological effects by inhibiting the enzyme cyclooxygenase (COX). COX is responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting COX, 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, reduce the expression of pro-inflammatory cytokines, and inhibit the activation of nuclear factor kappa B (NF-κB). 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of the mitogen-activated protein kinase (MAPK) pathway.
实验室实验的优点和局限性
One advantage of using 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid in lab experiments is its potent inhibitory effect on COX. This makes it a useful tool for studying the role of COX in various biological processes. However, one limitation of using 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid is its potential off-target effects. 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid has been shown to inhibit other enzymes besides COX, which may affect the interpretation of experimental results.
未来方向
There are several future directions for research on 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid. One area of interest is the development of novel 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the role of 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid in the regulation of the immune system and its potential use in the treatment of autoimmune diseases is an area of ongoing research.
合成方法
The synthesis of 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid involves the reaction of 2-amino-3-methylthiophene with ethyl 2-bromoacetate to form 2-ethoxycarbonyl-3-methylthiophene. This intermediate is then reacted with phenyl isocyanate to form 2-(phenylcarbamoyl)-3-methylthiophene. Finally, the product is oxidized with potassium permanganate to form 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid.
科学研究应用
3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid has been used for the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and menstrual pain. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
3-methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-22-13-9-5-8-12(15(18)19)14(13)17-16(20)21-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUGKUHNLNPACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

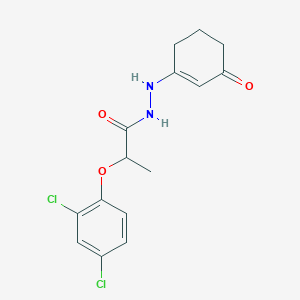

![5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2614302.png)
![3-phenyl-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)-NNO-azoxy]-1,2,5-oxadiazole](/img/structure/B2614303.png)
![6-chloro-N'-[2-(2-ethoxyphenoxy)acetyl]-2-(methylsulfanyl)pyridine-3-carbohydrazide](/img/structure/B2614304.png)
![1-((4-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2614305.png)
![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2614308.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2614309.png)
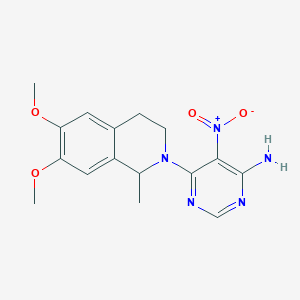
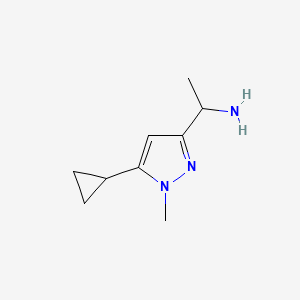
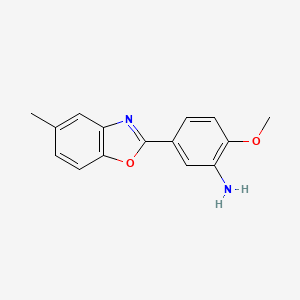
![N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2614315.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2614316.png)
![2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2614317.png)